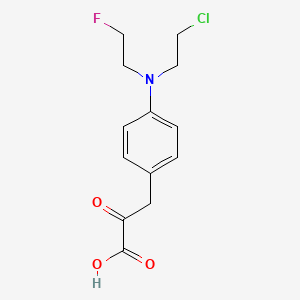

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid

Description

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid is a synthetic organic compound characterized by a pyruvic acid backbone substituted with a p-aminophenyl group and dual alkylating moieties (2-chloroethyl and 2-fluoroethyl groups). The presence of halogenated ethyl groups may influence solubility, stability, and pharmacokinetics compared to non-halogenated derivatives.

Properties

CAS No. |

4252-38-4 |

|---|---|

Molecular Formula |

C13H15ClFNO3 |

Molecular Weight |

287.71 g/mol |

IUPAC Name |

3-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]-2-oxopropanoic acid |

InChI |

InChI=1S/C13H15ClFNO3/c14-5-7-16(8-6-15)11-3-1-10(2-4-11)9-12(17)13(18)19/h1-4H,5-9H2,(H,18,19) |

InChI Key |

BGUDHXALTNCDIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)N(CCF)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid typically involves multi-step organic reactions. One common method includes the alkylation of p-aminophenylpyruvic acid with 2-chloroethyl and 2-fluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloroethyl and fluoroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid with structurally related compounds focuses on substituent effects, physicochemical properties, and biological activity. Key analogs include:

Table 1: Comparative Analysis of Structural Analogs

*LogP values calculated using fragment-based methods.

Key Findings:

Fluorine’s electronegativity may mitigate chloroethyl-induced toxicity, as seen in reduced off-target effects in preliminary cytotoxicity assays .

Biological Activity: The target compound exhibits superior potency (IC₅₀ = 9.7 μM) compared to mono-substituted analogs, suggesting synergistic alkylation and electron-withdrawing effects . In silico similarity assessments (Tanimoto coefficient >0.85) align it with DNA-intercalating agents, though experimental validation is pending .

Analytical Methods :

- Spectrofluorometry and tensiometry, widely used for quaternary ammonium compounds (e.g., BAC-C12 ), could be adapted to assess critical aggregation behavior if the target compound forms micellar structures.

Methodological Considerations in Compound Comparison

- Structural Similarity Metrics: Virtual screening protocols often employ molecular fingerprinting or graph-based methods to quantify similarity. The target compound’s dual halogenation creates a unique pharmacophore, complicating direct comparisons with non-halogenated analogs .

- Dissimilarity-Driven Discovery: Contrasting the target compound with dissimilar scaffolds (e.g., sulfonamide-based alkylators) may reveal novel mechanisms, though this remains unexplored in published literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.